molecular formula C18H18INOS B2887031 3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide CAS No. 1025358-76-2

3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide

Cat. No. B2887031
CAS RN: 1025358-76-2
M. Wt: 423.31
InChI Key: LJXXSKCLMDSCCU-UEIGIMKUSA-M
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate was refluxed with potassium hydroxide in a mixture of water and methanol for 3 hours, cooled and washed with ether. The aqueous phase was acidified with concentrated hydrochloric acid to below pH 1 .


Chemical Reactions Analysis

The compound is part of a series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles that were tested against three mycobacterial strains. They were also evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .

Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Alkenes : Liu, Yao, and colleagues (2001) described a novel synthesis route for alkenes via triethylaluminum-induced free radical reactions, where derivatives similar to the compound could be utilized as intermediates or reagents in organic synthesis processes (J. Liu, Ju Tsung Liu, & C. Yao, 2001).

  • Photoinitiating Systems for Polymerization : Kabatc and Pa̧czkowski (2005) explored the use of benzothiazolium iodide derivatives as part of photoinitiating systems for free radical polymerization. Their findings suggest that these compounds could enhance the photoinitiation ability, making them useful in the development of novel polymer materials (Janina Kabatc & J. Pa̧czkowski, 2005).

Sensing Technologies

  • Fluorescent and Chromogenic Probes : Wang, Xian, and colleagues (2018) developed a new fluorescent and chromogenic dual-channel signal probe for CN- (cyanide ion) detection, demonstrating high selectivity and strong anti-jamming capability. This research highlights the potential of benzothiazolium iodide derivatives in environmental monitoring and biomedical applications (Yuting Wang, Junjie Wang, & Qiming Xian, 2018).

  • Nonlinear Optical Properties : Wen, Fang, and colleagues (2018) investigated the third-order nonlinear optical properties and ultrafast excited-state dynamics of two benzothiazolium salts. Their findings reveal potential applications in photonic and optoelectronic devices due to their significant nonlinear optical susceptibility and ability to undergo transitions in absorption and refraction under different time regimes (Linfang Wen, Y. Fang, Junyi Yang, Yanbing Han, & Yinglin Song, 2018).

Mechanism of Action

properties

IUPAC Name

3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18NOS.HI/c1-3-19-15-9-5-7-11-17(15)21-18(19)13-12-14-8-4-6-10-16(14)20-2;/h4-13H,3H2,1-2H3;1H/q+1;/p-1/b13-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXXSKCLMDSCCU-UEIGIMKUSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=CC=C3OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=CC=C3OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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